

safety data sheet (MSDS) for ATTO 425 maleimide

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Compound of Interest

Compound Name: ATTO 425 maleimide

Cat. No.: B1258880

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Technical Guide: ATTO 425 Maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **ATTO 425 maleimide**, a fluorescent probe from the coumarin dye family. It is designed for professionals in life sciences and drug development, offering comprehensive data, safety information, and detailed experimental protocols for its application in labeling biomolecules.

Core Properties and Safety Data

ATTO 425 is characterized by its high fluorescence quantum yield, significant Stokes shift, and robust photostability, making it an excellent choice for various bioanalytical applications, including high-sensitivity detection and single-molecule studies.^{[1][2][3]} The maleimide reactive group specifically targets sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, forming a stable thioether bond.^{[1][4]}

Physicochemical and Spectroscopic Data

The key quantitative properties of **ATTO 425 maleimide** are summarized below. These values are crucial for designing and interpreting fluorescence-based experiments.

Property	Value	Reference
Molecular Weight (MW)	523.6 g/mol	[4][5]
Absorption Maximum (λ_{abs})	439 nm	[1][2]
Molar Absorptivity (ϵ_{max})	$4.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[1][2]
Emission Maximum (λ_{fl})	485 nm	[1][2]
Fluorescence Quantum Yield (η_{fl})	90%	[1][2]
Fluorescence Lifetime (τ_{fl})	3.6 ns	[1][2]
Correction Factor (CF260)	0.19	[1][2]
Correction Factor (CF280)	0.17	[1][2]
Recommended Solvent	DMF, DMSO	[3][4]

Safety and Handling

The following information is derived from the Material Safety Data Sheet (MSDS) for **ATTO 425 maleimide**.^[5] It is imperative to treat this reagent as potentially hazardous and to adhere to standard laboratory safety practices.

Category	Recommendation	Reference
Hazard Identification	The toxicological properties have not been fully investigated. Treat as potentially harmful. Avoid prolonged or repeated exposure.	[5]
First Aid Measures	Skin/Eye Contact: Wash the affected area with water for 15 minutes and seek medical advice. Inhalation: Move to fresh air and seek medical advice. Ingestion: Seek medical advice.	[5]
Handling	Wear appropriate personal protective equipment (gloves, protective clothing, eyewear). Wash thoroughly after handling.	[5]
Storage	Store at or below -20°C. Protect from light and moisture. Desiccation is recommended.	[5]
Accidental Release	Use appropriate protective equipment. Absorb the spill with a suitable material and dispose of it in accordance with local regulations.	[5]
Fire Fighting	Use a dry chemical powder or appropriate foam extinguisher.	[5]

Experimental Protocols

General Protein Labeling with ATTO 425 Maleimide

This protocol provides a standard procedure for conjugating **ATTO 425 maleimide** to proteins containing accessible cysteine residues.

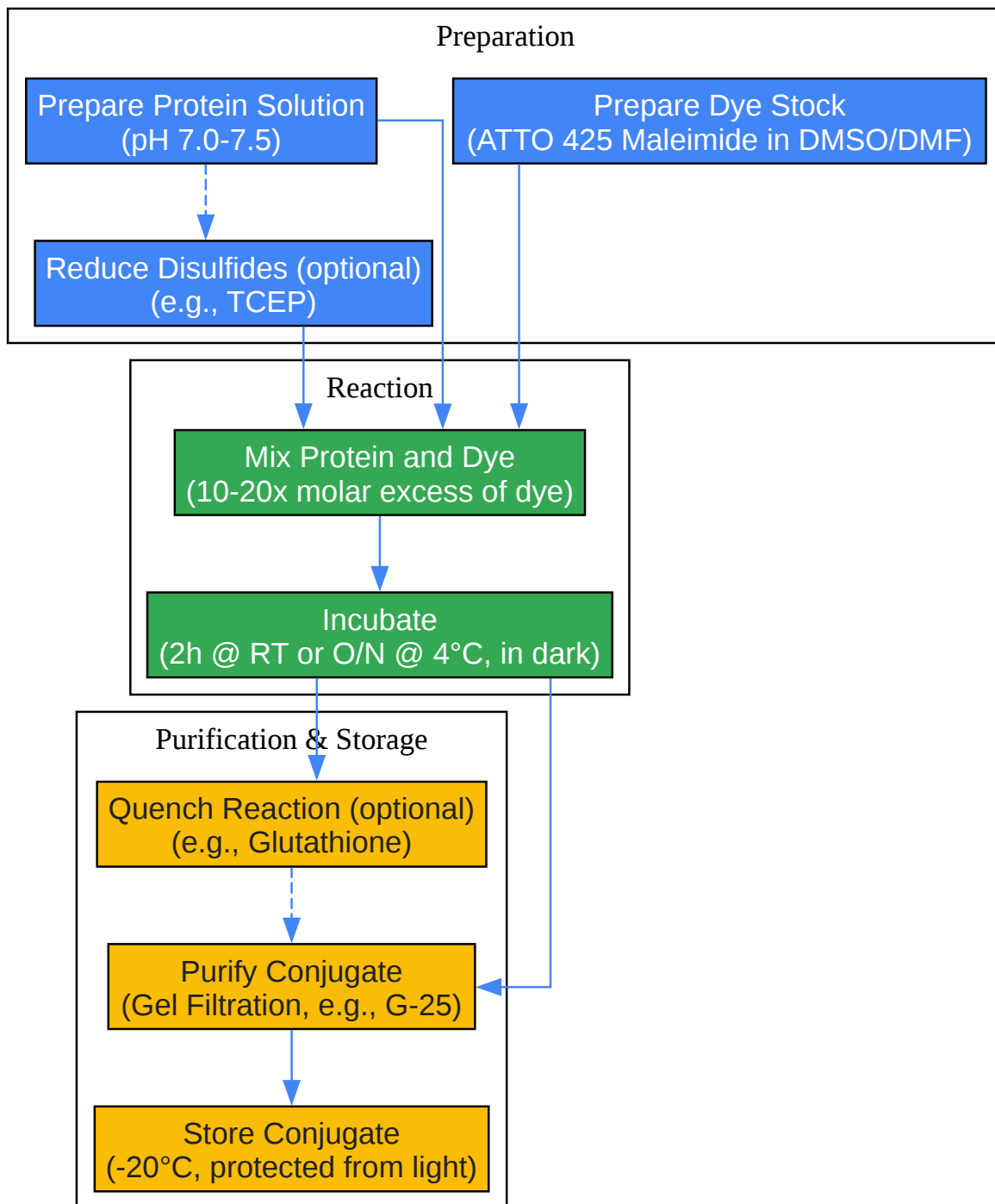
Materials:

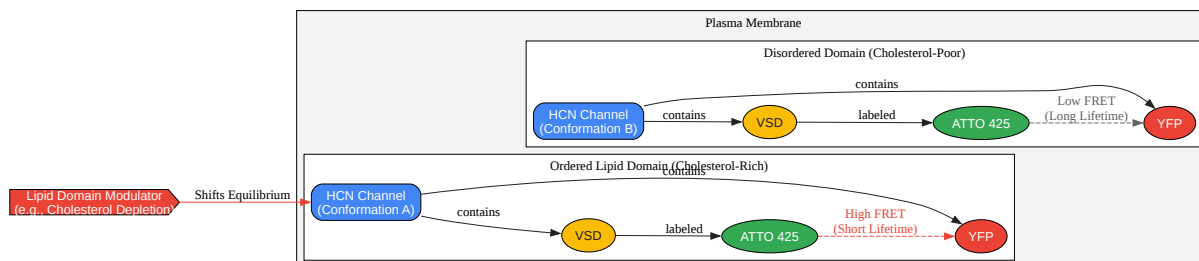
- Protein of interest (1-5 mg)
- **ATTO 425 maleimide**
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5.[1][4] Other suitable buffers include Tris or HEPES.[1]
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Quenching reagent (optional): Glutathione or β -mercaptoethanol
- Purification column: Sephadex G-25 or equivalent gel filtration column[4][6]

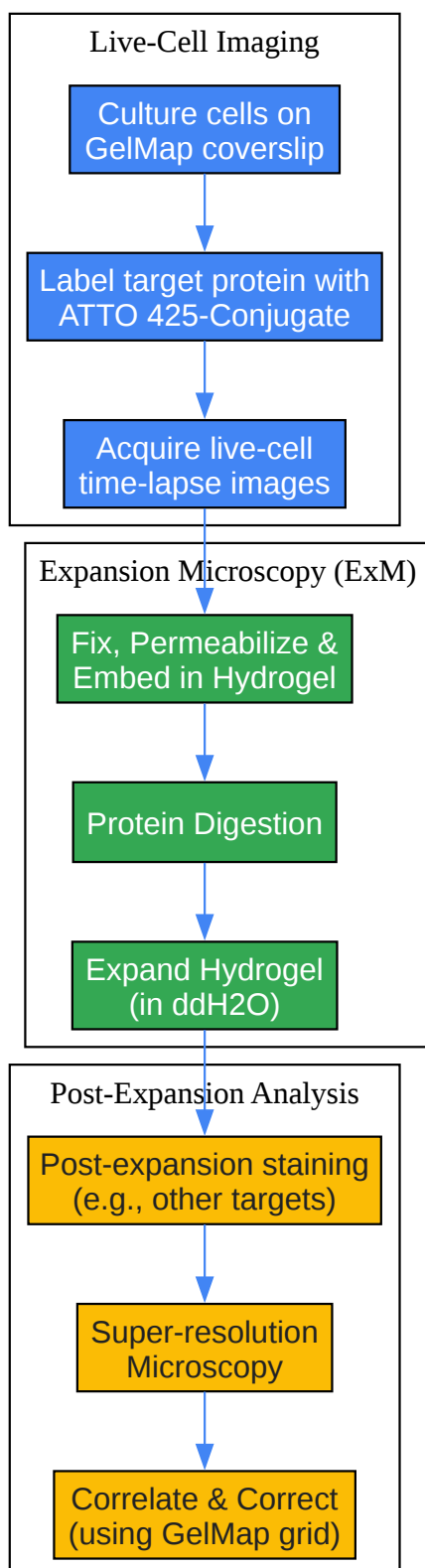
Methodology:

- Protein Preparation:
 - Dissolve 1-5 mg of the protein in 1 mL of Reaction Buffer.[6] The optimal protein concentration is 2-10 mg/mL.[7]
 - If the protein contains disulfide bonds that need to be labeled, reduction is necessary. Add a 10-fold molar excess of TCEP or DTT. If DTT is used, it must be removed by dialysis or a spin filter before adding the dye, as it will react with the maleimide.[1][7] TCEP does not require removal.[1]
- Dye Preparation:
 - Immediately before use, prepare a 10-20 mM stock solution of **ATTO 425 maleimide** in anhydrous DMSO or DMF.[1] Protect the solution from light.[1]

- Labeling Reaction:
 - Add a 10-20 fold molar excess of the dye stock solution to the stirring protein solution.[\[1\]](#)
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[\[1\]](#)
- Reaction Quenching (Optional):
 - To stop the reaction, add a low molecular weight thiol like glutathione to consume any excess maleimide reagent.[\[1\]](#)[\[7\]](#)
- Purification:
 - Remove unreacted and hydrolyzed dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with Reaction Buffer.[\[4\]](#)[\[6\]](#)
 - The first colored, fluorescent band to elute from the column is the protein-dye conjugate.[\[4\]](#)
- Storage:
 - Store the purified conjugate under the same conditions as the unlabeled protein. For long-term storage, add a preservative like sodium azide (2 mM final concentration), create aliquots, and freeze at -20°C or -80°C.[\[4\]](#)[\[7\]](#) Avoid repeated freeze-thaw cycles and protect from light.[\[4\]](#)[\[7\]](#)







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